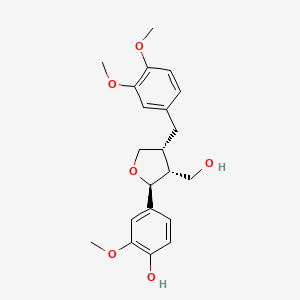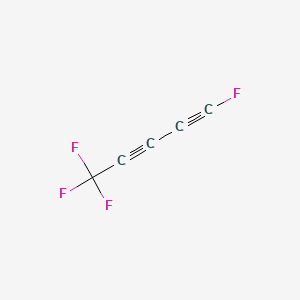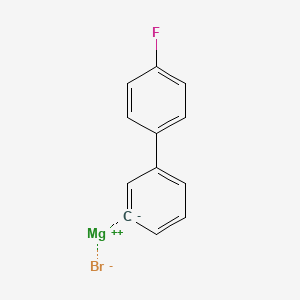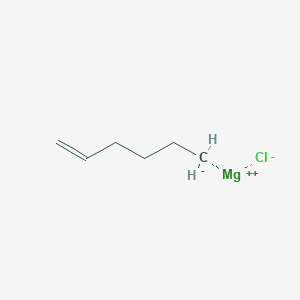
a-Levantenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Levantenolide is a naturally occurring compound found in Turkish tobacco. It belongs to the class of labdane derivatives and has been identified as having various biological activities. The molecular formula of this compound is C20H30O3, and it has a molecular weight of 318.45 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of a-Levantenolide can be achieved through a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. This method is efficient and scalable, with mild reaction conditions and high atom economy. The hydroxycyclopropanol substrates are readily available in one step via a Kulinkovich reaction of the corresponding lactones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed cascade carbonylative spirolactonization suggests that it could be adapted for industrial use. The broad substrate scope and mild reaction conditions make this method suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: a-Levantenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as lactones and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, carbon monoxide, and hydroxycyclopropanols. The reactions typically occur under mild conditions, making them efficient and practical for synthetic applications .
Major Products Formed: The major products formed from the reactions of this compound include oxaspirolactones, which are common to many complex natural products with important therapeutic value .
Applications De Recherche Scientifique
a-Levantenolide has been studied for its various biological activities. It has been found to inhibit LPS-induced nitric oxide production and LPS-stimulated production of pro-inflammatory cytokines. This makes it a potential candidate for anti-inflammatory and immunosuppressive therapies . Additionally, its structural motif is prominent in many bioactive natural products, making it a valuable compound for further research in chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of a-Levantenolide involves its interaction with molecular targets and pathways related to inflammation and immune response. It inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to a-Levantenolide include other labdane derivatives such as α-levantanolide, phainanoid F, and phomoidride B. These compounds share structural similarities and exhibit various biological activities .
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide production and pro-inflammatory cytokines. This sets it apart from other labdane derivatives, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
30987-48-5 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S,3aR,5aS,9aS,9bR)-3a,4',6,6,9a-pentamethylspiro[1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5'-furan]-2'-one |
InChI |
InChI=1S/C20H30O3/c1-13-11-16(21)22-20(13)12-15-18(4)9-6-8-17(2,3)14(18)7-10-19(15,5)23-20/h11,14-15H,6-10,12H2,1-5H3/t14-,15+,18-,19+,20+/m0/s1 |
Clé InChI |
CTPHXROEAVZGOH-OBNKQFAMSA-N |
SMILES isomérique |
CC1=CC(=O)O[C@@]12C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C |
SMILES canonique |
CC1=CC(=O)OC12CC3C4(CCCC(C4CCC3(O2)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)


![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)

